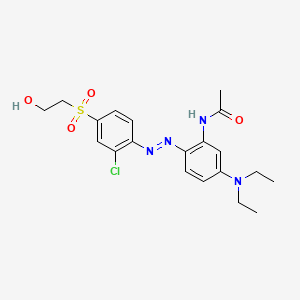

Acetamide, N-(2-((2-chloro-4-((2-hydroxyethyl)sulfonyl)phenyl)azo)-5-(diethylamino)phenyl)-

CAS No.: 62335-85-7

Cat. No.: VC18419784

Molecular Formula: C20H25ClN4O4S

Molecular Weight: 453.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62335-85-7 |

|---|---|

| Molecular Formula | C20H25ClN4O4S |

| Molecular Weight | 453.0 g/mol |

| IUPAC Name | N-[2-[[2-chloro-4-(2-hydroxyethylsulfonyl)phenyl]diazenyl]-5-(diethylamino)phenyl]acetamide |

| Standard InChI | InChI=1S/C20H25ClN4O4S/c1-4-25(5-2)15-6-8-19(20(12-15)22-14(3)27)24-23-18-9-7-16(13-17(18)21)30(28,29)11-10-26/h6-9,12-13,26H,4-5,10-11H2,1-3H3,(H,22,27) |

| Standard InChI Key | XPWGSPNJAXRAGP-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)CCO)Cl)NC(=O)C |

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is N-[2-[[2-chloro-4-(2-hydroxyethylsulfonyl)phenyl]diazenyl]-5-(diethylamino)phenyl]acetamide . Its structure comprises three distinct regions:

-

Acetamide backbone: A central acetamide group (CH₃CONH-) linked to an aromatic ring.

-

Azo bridge: A diazenyl (-N=N-) group connecting two aromatic systems.

-

Substituents:

Table 1: Key Chemical Identifiers

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically follows a diazotization-coupling sequence:

-

Diazotization: A primary aromatic amine (e.g., 2-chloro-4-((2-hydroxyethyl)sulfonyl)aniline) reacts with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form a diazonium salt.

-

Coupling Reaction: The diazonium salt undergoes electrophilic substitution with a coupling agent, such as N-(5-(diethylamino)phenyl)acetamide, in a weakly alkaline medium (pH 7–9). This step forms the azo (-N=N-) linkage .

Optimization Parameters

-

Temperature: Maintaining low temperatures (0–10°C) during diazotization prevents premature decomposition of the diazonium salt.

-

Solvent System: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency.

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures yields >95% purity .

Applications and Industrial Relevance

Dye Intermediate

The compound is classified under Harmonized Tariff Schedule (HTS) codes for dye intermediates, eligible for duty-free treatment in specific jurisdictions . Its azo group enables conjugation with textile fibers, while the sulfonyl moiety improves water solubility, critical for dye dispersion .

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in polar solvents (e.g., DMSO, ethanol) but insoluble in non-polar media (e.g., hexane).

-

Thermal Stability: Decomposes above 250°C, with a melting point unrecorded in literature.

Spectroscopic Data

-

NMR:

Future Research Directions

-

Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times.

-

Biological Screening: Evaluate antitumor and antibacterial efficacy in vitro.

-

Environmental Impact: Assess biodegradability and ecotoxicology in aquatic systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume